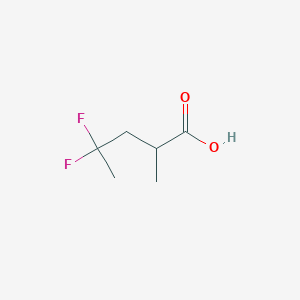

4,4-Difluoro-2-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of difluoro-substituted compounds, such as those mentioned in the first paper, involves the addition of difluorocarbene to electron-rich precursors. The paper describes a practical synthetic approach to difluoro-substituted bicyclo[1.1.1]pentanes, which are considered saturated bioisosteres of the benzene ring, using a CF3TMS/NaI system . Although this does not directly describe the synthesis of 4,4-Difluoro-2-methylpentanoic acid, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of difluorinated compounds is characterized by the presence of two fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. The stereochemistry of related compounds, such as the 4-amino-3-hydroxy-2-methylpentanoic acid synthesized in the third paper, is crucial for their biological activity . The precise arrangement of atoms in 4,4-Difluoro-2-methylpentanoic acid would similarly be expected to play a critical role in its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of perfluorinated compounds, as discussed in the second paper, shows that perfluoro-4-methylpentene-2 can react with secondary amines to form enamines and amides . This indicates that fluorinated compounds can participate in a variety of chemical reactions, which could be relevant when considering the reactivity of 4,4-Difluoro-2-methylpentanoic acid. Additionally, the Friedel-Crafts reaction mentioned in the fifth paper is a key reaction in organic chemistry that could be used to modify the structure of 4,4-Difluoro-2-methylpentanoic acid or related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated analogs. The fourth paper provides dissociation constants and ion-specific chemical shifts for a related compound, 2-amino-4-fluoro-2-methylpent-4-enoic acid, using high-resolution NMR spectroscopy . Such detailed characterization is essential for understanding the behavior of these compounds in different environments, which would be relevant for 4,4-Difluoro-2-methylpentanoic acid as well.

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Fate

Studies on fluorinated chemicals, including compounds similar to 4,4-Difluoro-2-methylpentanoic acid, emphasize the need for understanding their environmental degradation mechanisms. Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the transformation of these substances into perfluoroalkyl acids (PFAAs) through environmental processes. This research underscores the complexity of degradation pathways and the formation of persistent degradation products (Liu & Avendaño, 2013).

Toxicological Effects

The developmental toxicity of perfluoroalkyl acids (PFAAs) and their derivatives has been extensively studied due to their widespread use and detection in humans and the environment. Lau, Butenhoff, and Rogers (2004) provided an overview of the toxicological profile of PFAAs, suggesting avenues for further research to understand the hazards associated with these compounds (Lau, Butenhoff, & Rogers, 2004).

Human Exposure and Health Risks

The review by Domingo and Nadal (2019) on human exposure to PFAS through drinking water illustrates the growing concern over the health risks associated with these substances. Their work emphasizes the importance of monitoring PFAS levels in drinking water and assessing potential health risks from regular consumption (Domingo & Nadal, 2019).

Treatment and Removal Technologies

Emerging treatment technologies for PFAS compounds have been critically reviewed to address their persistence in the environment. Kucharzyk et al. (2017) discussed innovative approaches for the removal of perfluorinated compounds from groundwater, highlighting the challenges in treating water contaminated with such persistent chemicals (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

4,4-difluoro-2-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXNCQQYDYGIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-2-methylpentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)

![5-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2526888.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2526896.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)